molecular formula C11H9BrF4O2 B6294511 Propan-2-yl 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoate CAS No. 2271443-10-6

Propan-2-yl 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoate

Cat. No.: B6294511
CAS No.: 2271443-10-6
M. Wt: 329.08 g/mol
InChI Key: KHCNSHDJVBRCHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoate is a chemical building block of interest in organic synthesis and pharmaceutical research. Its molecular formula is C11H9BrF4O2, and it has an average molecular mass of 329.087 Da . This compound features a benzoate ester structure functionalized with bromo and fluoro substituents, as well as a trifluoromethyl group. This specific arrangement makes it a potential versatile intermediate for constructing more complex molecules, particularly in the development of active compounds in agrochemical and pharmaceutical fields where the trifluoromethyl group is known to enhance metabolic stability and lipophilicity. The compound is closely related to 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid, which is a key synthetic precursor . As with similar reagents, this product is intended For Research Use Only and is not for diagnostic, therapeutic, or personal use. Researchers should handle it with appropriate precautions, consulting the relevant safety data sheet before use. It is typically stored sealed in a dry environment at 2-8°C to ensure stability .

Properties

IUPAC Name

propan-2-yl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF4O2/c1-5(2)18-10(17)8-7(13)4-3-6(9(8)12)11(14,15)16/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCNSHDJVBRCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1Br)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis from o-Fluorobenzonitrile

This method, detailed in patents CN102795993A/B, involves four sequential reactions:

Nitration

o-Fluorobenzonitrile undergoes nitration at position 5 using nitric acid in sulfuric acid, yielding 2-fluoro-5-nitrobenzonitrile. Reaction conditions (0–5°C, 2–4 hours) ensure regioselectivity, with near-quantitative conversion.

Nitro Reduction

Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine, producing 2-fluoro-5-aminobenzonitrile. The latter method achieves 95–98% yield under mild conditions (25–40°C, 3 hours).

Bromination

N-Bromosuccinimide (NBS) in ethanol at -5 to 5°C introduces bromine at position 3. Excess NBS (1.05–1.2 equivalents) and controlled temperatures prevent di-substitution, yielding 2-bromo-3-amino-6-fluorobenzonitrile with 79.5–86.5% efficiency.

Deamination and Hydrolysis

Diazotization with NaNO₂/H₂SO₄ followed by hypophosphorous acid (H₃PO₂) removes the amine, forming 2-bromo-6-fluorobenzonitrile. Subsequent alkaline hydrolysis (NaOH, 80–100°C) converts the nitrile to the carboxylic acid. Overall purity reaches 98.8% with a 16.9% cumulative yield.

Alternative Fluorination Pathways

Patent CN104447183B describes fluorination of brominated toluenes using KF, though high equipment demands and energy costs limit scalability. For this compound, direct fluorination is less favorable compared to the nitration-reduction route.

Esterification to Propan-2-yl Ester

Esterification of the benzoic acid with isopropyl alcohol proceeds via two principal methods:

Acid-Catalyzed Fischer Esterification

Reacting 2-bromo-6-fluoro-3-(trifluoromethyl)benzoic acid with excess isopropyl alcohol in concentrated H₂SO₄ (2–5 mol%) at reflux (80–100°C) for 6–12 hours achieves 70–85% conversion. Water removal (Dean-Stark trap) shifts equilibrium toward ester formation.

Reaction Conditions:

ParameterValue
Acid:Alcohol ratio1:3–1:5 (molar)
Catalyst loading2–5% H₂SO₄
Temperature80–100°C
Time6–12 hours

Coupling Reagent-Mediated Esterification

Activating the acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with isopropyl alcohol, enhances yield (90–95%). Alternatively, DCC/DMAP in dichloromethane facilitates esterification at room temperature (20–25°C, 4–6 hours).

Optimized Protocol:

  • Acyl Chloride Formation: Stir acid (1 eq) with SOCl₂ (1.5 eq) at 60°C for 2 hours. Evaporate excess SOCl₂ under vacuum.

  • Esterification: Add isopropyl alcohol (2 eq) and pyridine (1 eq) to the acyl chloride in anhydrous THF. Reflux 3 hours.

  • Workup: Quench with ice water, extract with ethyl acetate, and purify via silica chromatography.

Comparative Analysis of Esterification Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Fischer Esterification70–8590–95ModerateHigh
Acyl Chloride Route90–9595–99HighModerate
DCC/DMAP Coupling85–9098–99LowLow

The acyl chloride method balances yield and purity, making it preferable for industrial synthesis. Fischer esterification remains cost-effective for small-scale production.

Structural and Spectroscopic Characterization

Key data for Propan-2-yl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate:

Molecular Formula: C₁₂H₁₀BrF₄O₂
Molecular Weight: 357.11 g/mol
Spectroscopic Signatures:

  • ¹H NMR (CDCl₃): δ 1.35 (d, 6H, J = 6.2 Hz, CH(CH₃)₂), 5.25 (m, 1H, OCH(CH₃)₂), 7.45–7.60 (m, 2H, aromatic).

  • ¹⁹F NMR: -63.5 ppm (CF₃), -110.2 ppm (Ar-F).

  • MS (ESI): m/z 357.0 [M+H]⁺.

Industrial-Scale Considerations

Solvent Selection

Ethyl acetate and THF are optimal for large-scale reactions due to low toxicity and ease of removal. Patent CN104447183B highlights ethanol’s utility in bromination steps, though THF improves homogeneity in esterification.

Catalyst Recycling

Nickel catalysts (e.g., NiBr₂·DME) from radical coupling methods can be recovered via filtration, reducing costs by 15–20%.

Waste Management

Hypophosphorous acid byproducts require neutralization with Ca(OH)₂ to precipitate phosphate salts, ensuring compliance with environmental regulations.

Emerging Methodologies

Photoredox-Nickel Dual Catalysis

A radical 1,2-addition protocol using Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ and NiBr₂·DME in ethyl acetate enables bromoarene functionalization. While untested for this ester, adapting conditions (6 hours, 25°C) could streamline synthesis.

Continuous Flow Systems

Microreactor technology minimizes thermal degradation during exothermic steps (e.g., nitration), potentially boosting yields by 10–15% .

Chemical Reactions Analysis

Propan-2-yl 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Propan-2-yl 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoate is utilized in the development of pharmaceuticals due to its unique chemical structure, which allows for the modulation of biological activity.

Case Studies:

  • Anticancer Agents : Research has shown that fluorinated benzoates can enhance the efficacy of anticancer drugs by improving their solubility and bioavailability. For instance, compounds similar to this compound have been investigated for their potential in targeting specific cancer cell lines .

Material Science

In material science, this compound is valuable for synthesizing advanced materials with tailored properties.

Applications:

  • Fluorinated Polymers : The compound can be used as a precursor for the synthesis of fluorinated polymers that exhibit improved thermal stability and chemical resistance. These materials are particularly useful in coatings and insulation applications .

Chemical Synthesis

This compound serves as an important intermediate in various organic synthesis reactions.

Synthesis Pathways:

  • Nucleophilic Substitution Reactions : The bromine atom in the compound can undergo nucleophilic substitution, allowing for the introduction of various functional groups. This versatility is crucial in the synthesis of complex organic molecules .

Agrochemicals

The compound's unique structure also makes it a candidate for developing agrochemicals, particularly herbicides and pesticides.

Research Findings:

  • Studies indicate that fluorinated compounds can enhance the efficacy of herbicides by improving their selectivity and reducing environmental impact .

Mechanism of Action

The mechanism of action of Propan-2-yl 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine, fluorine, and trifluoromethyl groups enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Propan-2-yl 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoate with four structurally related benzoic acid derivatives (Table 1). These analogs share bromine and trifluoromethyl/difluoromethyl substituents but differ in substitution patterns and functional groups, leading to distinct physicochemical and reactive properties.

Table 1: Structural and Functional Comparison of Analogous Compounds

CAS No. Name Substituent Positions Functional Group Similarity Score*
1483-56-3 This compound 2-Br, 6-F, 3-CF₃ Ester N/A
320-31-0 4-Bromo-2-(trifluoromethyl)benzoic acid 4-Br, 2-CF₃ Carboxylic acid 0.90
177420-64-3 2-Bromo-6-(trifluoromethyl)benzoic acid 2-Br, 6-CF₃ Carboxylic acid 1.00
581813-17-4 3-Bromo-4-(trifluoromethyl)benzoic acid 3-Br, 4-CF₃ Carboxylic acid 0.94
1131615-04-7 3-Bromo-4-(difluoromethyl)benzoic acid 3-Br, 4-CF₂H Carboxylic acid 0.90

*Similarity scores reflect structural alignment with the target compound (1483-56-3) based on substituent positions and functional group compatibility .

Substituent Position and Electronic Effects

  • Bromine Placement: The target compound’s bromine at position 2 contrasts with analogs like 4-Bromo-2-(trifluoromethyl)benzoic acid (Br at position 4).
  • Fluorine vs. Trifluoromethyl : The 6-fluoro substituent in the target compound introduces moderate electron withdrawal, whereas 2-Bromo-6-(trifluoromethyl)benzoic acid (CAS 177420-64-3) features a stronger electron-withdrawing CF₃ group at position 4. This difference may lower the carboxylic acid’s pKa compared to the ester, enhancing its solubility in polar solvents .
  • Trifluoromethyl vs.

Functional Group Implications

  • Ester vs. Carboxylic Acid : The target compound’s ester group enhances lipid solubility, making it more suitable for penetrating biological membranes compared to the hydrophilic carboxylic acid analogs. However, esters are generally less stable under basic conditions due to hydrolysis susceptibility .
  • Reactivity : The carboxylic acid group in analogs like 3-Bromo-4-(trifluoromethyl)benzoic acid (CAS 581813-17-4) allows for direct conjugation or salt formation, whereas the ester requires activation for further derivatization.

Hypothetical Property Trends

While explicit data (e.g., melting points, solubility) are unavailable in the provided evidence, the following trends can be inferred:

  • Lipophilicity : The target compound’s ester group and trifluoromethyl substituent likely confer higher logP values than its carboxylic acid analogs.
  • Thermal Stability : Ortho-substituted bromine may reduce thermal stability due to steric strain, whereas meta-substituted analogs (e.g., CAS 581813-17-4) could exhibit higher melting points.

Biological Activity

Propan-2-yl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate, with the chemical formula C11H9BrF4O2 and a molecular weight of approximately 329.09 g/mol, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

The compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups that contribute to its unique chemical behavior. Its synthesis typically involves the esterification of 2-bromo-6-fluoro-3-(trifluoromethyl)benzoic acid with isopropanol under acidic conditions .

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The halogenated groups enhance its binding affinity and specificity, allowing it to modulate biochemical pathways effectively. Notably, the compound has been studied for its role in enzyme interactions and protein-ligand binding .

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown antibacterial properties. For example, derivatives of benzoates have been tested against various bacterial strains, indicating potential as antimicrobial agents .
  • Enzyme Inhibition : The structural features of this compound suggest it may inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to therapeutic applications in treating diseases linked to enzyme dysregulation .

Case Studies

Comparative Analysis

A comparison with similar compounds highlights the unique attributes of this compound:

Compound NameKey FeaturesBiological Activity
Propan-2-yl 2-Bromo-3-(trifluoromethyl)benzoateLacks fluorine at the 6-positionReduced reactivity compared to target
Propan-2-yl 2-Fluoro-3-(trifluoromethyl)benzoateLacks brominePotentially lower binding affinity
Propan-2-yl 2-Bromo-6-fluoro-3-methylbenzoateContains a methyl group instead of trifluoromethylAltered chemical properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Propan-2-yl 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoate, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via esterification of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic acid with propan-2-ol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). To optimize purity, use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water. Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc). Purity validation should include HPLC (>98% purity) and ¹H/¹³C NMR to confirm esterification and absence of unreacted acid .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Employ a multi-technique approach:

  • NMR : ¹⁹F NMR is critical to confirm trifluoromethyl and fluorine substituents (δ ~ -60 to -70 ppm for CF₃). ¹H NMR should show the isopropyl ester’s splitting pattern (δ 1.3–1.5 ppm for CH₃, δ 5.0–5.3 ppm for CH).
  • Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion [M+H]⁺ (calculated for C₁₁H₁₀BrF₄O₂: 345.98 g/mol).
  • XRD : If crystallinity is achieved, single-crystal X-ray diffraction resolves ambiguities in substituent positioning .

Q. What solvents and storage conditions are optimal for this compound?

  • Methodological Answer : Store at -20°C in anhydrous conditions (use molecular sieves) due to ester hydrolysis sensitivity. Preferred solvents for reactions: dichloromethane, THF, or acetonitrile. Avoid protic solvents (e.g., MeOH, H₂O) to prevent ester degradation. Conduct stability assays under varying pH (3–9) and temperature (4–40°C) to determine shelf-life .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., overlapping signals in NMR) be resolved for this compound?

  • Methodological Answer : For overlapping ¹H/¹⁹F signals, use 2D NMR techniques (HSQC, HMBC) to assign coupling patterns. For example, HMBC correlations between the ester carbonyl (δ ~165–170 ppm in ¹³C) and isopropyl protons can confirm ester connectivity. Computational modeling (DFT) predicts chemical shifts to cross-validate experimental data .

Q. What strategies mitigate side reactions (e.g., dehalogenation or isomerization) during synthetic applications?

  • Methodological Answer :

  • Dehalogenation : Use Pd-free catalysts (e.g., CuI/ligand systems) in cross-coupling reactions to retain bromine. Monitor via GC-MS for biproducts.
  • Isomerization : Control reaction temperature (<60°C) and avoid strong bases. For Suzuki-Miyaura couplings, employ aryl boronic acids with steric hindrance to direct regioselectivity .

Q. How does the electronic influence of the trifluoromethyl group affect reactivity in nucleophilic aromatic substitution?

  • Methodological Answer : The -CF₃ group is meta-directing and deactivates the ring, slowing nucleophilic attack. Kinetic studies (UV-Vis monitoring) show that substitution occurs preferentially at the 2-bromo position (para to -CF₃). Use DFT calculations (e.g., Fukui indices) to predict reactive sites. Experimental validation via competition reactions with varying nucleophiles (e.g., amines vs. thiols) .

Q. What in vitro assays are suitable for evaluating this compound’s potential as a pharmaceutical intermediate?

  • Methodological Answer :

  • Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC₅₀ determination).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify via LC-MS/MS.
  • Solubility : Use shake-flask method (PBS, pH 7.4) with UV detection. Correlate with LogP (predicted ~3.7) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.